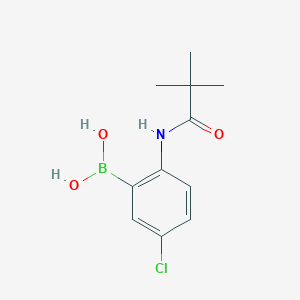

5-Chloro-2-(pivaloylamino)phenylboronic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid typically involves the reaction of 5-chloro-2-aminophenylboronic acid with pivaloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application for this compound. The boronic acid group facilitates coupling with aryl halides or triflates under palladium catalysis, forming biaryl structures.

Key Findings:

- Substrate Compatibility : The chlorine substituent acts as an electron-withdrawing group, directing coupling to para or meta positions in aryl halides. The pivaloylamino group enhances steric bulk, potentially slowing transmetallation but improving regioselectivity .

- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or Cs₂CO₃ are effective. For example, coupling with 4-chloroquinoline derivatives under Pd(PPh₃)₄ catalysis yields heterocyclic compounds .

- Solvent Systems : Reactions typically occur in THF/H₂O or DME/H₂O mixtures, with phase-transfer agents (e.g., TBAB) enhancing efficiency .

Example Reaction :

| Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloropyrrolo[2,3-d]pyrimidine | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 |

Chan-Lam Coupling

While less documented for this specific compound, analogous phenylboronic acids undergo Chan-Lam reactions with amines or alcohols under copper catalysis. The pivaloylamino group may coordinate with copper, influencing reaction outcomes .

Stability and Handling

- Hydrolysis Sensitivity : The boronic acid group is prone to hydrolysis, requiring anhydrous storage conditions (2–8°C under inert atmosphere) .

- Anhydride Formation : Prolonged storage may lead to boroxine formation, necessitating purification before use .

Biological Interactions

Though not a chemical reaction per se, the compound’s boronic acid moiety can reversibly bind to enzymes:

- β-Lactamase Inhibition : Structural analogs inhibit class A/C serine β-lactamases via boronate-enzyme complex formation, with IC₅₀ values in the µM range .

- Synergistic Antibiotic Effects : Combined with β-lactams, it restores susceptibility in resistant bacterial strains (FICI <0.5) .

Synthetic Modifications

- Deprotection of Pivaloyl Group : Acidic or basic hydrolysis removes the pivaloylamino group, yielding 5-chloro-2-aminophenylboronic acid, a versatile intermediate .

- Functional Group Transformations : The chlorine substituent allows further derivatization (e.g., nucleophilic substitution or Buchwald-Hartwig amination) .

Comparative Reactivity

| Feature | This compound | Standard Phenylboronic Acid |

|---|---|---|

| Coupling Efficiency | Moderate (steric hindrance from pivaloyl) | High |

| Stability | Lower (prone to hydrolysis) | Moderate |

| Regioselectivity | Improved (directing effects of Cl and NHCOtBu) | Variable |

Challenges and Limitations

科学研究应用

Synthetic Applications

2.1 Suzuki-Miyaura Coupling

5-Chloro-2-(pivaloylamino)phenylboronic acid is particularly useful in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds, which are essential in various pharmaceuticals and agrochemicals. The compound can be coupled with different aryl halides to yield diverse products, including complex heterocycles such as pyridoindoles .

2.2 Synthesis of Heterocycles

This boronic acid derivative has also been employed in synthesizing complex heterocycles. For instance, it can be reacted with 2-fluoro-3-iodopyridine to create various pyridoindole derivatives . Such compounds have potential applications in drug discovery due to their biological activities.

Medicinal Chemistry Applications

3.1 Antimicrobial Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as inhibitors of bacterial siderophore biosynthesis. These compounds can inhibit enzymes involved in the biosynthesis pathway of mycobactins, which are crucial for the virulence of pathogens like Mycobacterium tuberculosis . The ability to inhibit these pathways suggests that such boronic acids could serve as leads for developing new antimicrobial agents.

3.2 Drug Development

The unique properties of this compound allow it to act as a scaffold for drug design. Its ability to form stable complexes with various biological targets makes it a candidate for developing new therapeutic agents targeting diseases associated with dysregulated signaling pathways.

Case Studies and Research Findings

作用机制

The mechanism of action of 5-Chloro-2-(pivaloylamino)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.

4-Chlorophenylboronic acid: Another chlorinated boronic acid with similar reactivity.

2-(Pivaloylamino)phenylboronic acid: Lacks the chloro substituent but has similar applications in organic synthesis.

Uniqueness

5-Chloro-2-(pivaloylamino)phenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in coupling reactions. The presence of both the chloro and pivaloylamino groups can provide distinct electronic and steric effects, making it a valuable reagent in the synthesis of complex molecules .

生物活性

5-Chloro-2-(pivaloylamino)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄BClN₂O₂

- Molecular Weight : 248.6 g/mol

- CAS Number : 1409999-52-5

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It is known to inhibit certain enzymes by forming reversible covalent bonds with cis-diols, similar to other boronic acids. This property allows it to interfere with enzymatic pathways critical for cell proliferation and survival .

- Cellular Interaction : The compound can disrupt cellular structures, affecting cytoskeletal integrity and potentially leading to altered cell signaling pathways. Research has shown that boronic acids can induce responses akin to boron deficiency in plants, suggesting a significant role in structural and functional cellular dynamics .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inhibiting tumor cell growth in vitro. Its mechanism likely involves the disruption of metabolic pathways essential for cancer cell survival.

- Antimicrobial Activity : There is evidence suggesting that boronic acids exhibit antimicrobial properties, which may extend to this compound as well. The interaction with bacterial cell walls could lead to cell lysis or impaired function.

Case Studies and Research Findings

A selection of studies illustrates the biological potential of this compound:

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, antimicrobial |

| Phenylboronic Acid | C6H7BO2 | Enzyme inhibitor, plant growth regulator |

| Salicylhydroxamic Acid Conjugates | C7H7NO3 | Anticancer, enzyme inhibitor |

属性

IUPAC Name |

[5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAJZMJDKJWGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458046 | |

| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185950-64-5 | |

| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。